3-Bromo-2-methoxy-N-methylaniline
Description
Properties
IUPAC Name |
3-bromo-2-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWWVRXMSRFYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic bromination of 2-methoxy-N-methylaniline represents the most straightforward route. The methoxy group (-OCH₃) activates the aromatic ring, directing incoming electrophiles to ortho/para positions relative to itself. However, the N-methylamine group (-NHCH₃) introduces competing directing effects. Under acidic conditions, protonation of the amine converts it into a meta-directing -NH₂⁺ group, while the methoxy remains ortho/para-directing.
Key Challenges :
- Regioselectivity : Unprotonated N-methylamine weakly directs bromine to positions 4 and 6, whereas protonated forms favor position 5 (meta to the amine). Achieving bromination at position 3 requires precise control of pH and temperature.
- Side Reactions : Over-bromination and N-demethylation may occur under harsh conditions.
Optimized Protocol :
- Dissolve 2-methoxy-N-methylaniline in glacial acetic acid at 0–5°C.
- Add bromine (1 eq) dropwise over 30 minutes.
- Stir for 4 hours, then quench with sodium bisulfite.
- Isolate via column chromatography (hexane/ethyl acetate, 4:1).
Yield : 35–45% (due to competing side reactions).
Directed Ortho-Metalation Strategy
To overcome regioselectivity limitations, directed ortho-metalation (DoM) employs temporary directing groups. The N-methylamine is converted into a urea or amide, which coordinates with strong bases like LDA (lithium diisopropylamide) to deprotonate position 3 selectively.
Procedure :
- Protect 2-methoxy-N-methylaniline as a tert-butoxycarbonyl (Boc) urea.
- Treat with LDA in THF at −78°C to generate a lithiated intermediate at position 3.
- Quench with trimethylsilyl chloride (TMSCl) to form a silyl-protected intermediate.
- Brominate using N-bromosuccinimide (NBS) and AgOTf.
- Deprotect with HCl/MeOH.
Advantages :
- Regioselectivity : >90% bromination at position 3.
- Yield : 68–75% after optimization.
Multi-Step Synthesis via Intermediate Halogenation
Sequential Functionalization via Nitro Intermediates
Nitro groups serve as temporary directing groups and are later reduced to amines.
Procedure :
- Nitrate 3-bromo-2-methoxybenzene at position 1 using HNO₃/H₂SO₄.
- Reduce the nitro group to amine with H₂/Pd-C.
- N-Methylate using methyl iodide/NaH.
Yield : 60–65%.
N-Methylation Techniques
Eschweiler-Clarke Reaction
This classic method uses formaldehyde and formic acid to methylate primary amines. For 3-bromo-2-methoxyaniline:
- Dissolve the amine in formic acid.
- Add formaldehyde (2 eq) and reflux for 6 hours.
- Neutralize with NaOH and extract with dichloromethane.
Yield : 85–90%.
Reductive Amination
An alternative employs reductive amination of 3-bromo-2-methoxybenzaldehyde with methylamine:
- React aldehyde with methylamine in MeOH.
- Reduce the imine intermediate with NaBH₄.
Yield : 70–75%.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for bromination steps.
- Catalytic Methylation : Recyclable catalysts like Cu-ZSM-5 improve N-methylation efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 35–45 | 85–90 | Moderate |
| Directed Metalation | 68–75 | 95–98 | Low |
| Multi-Step Halogenation | 52–65 | 90–93 | High |
| Eschweiler-Clarke | 85–90 | 98–99 | High |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 3-Bromo-2-methoxy-N-methylaniline is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the preparation of:
- 3,4-Dibromo-2-methylaniline : This derivative has been investigated for its potential use in developing anti-cancer agents.
- Racemic 3,9-Dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine : A compound with potential applications in neuropharmacology.
These derivatives are synthesized through various methods, including Suzuki cross-coupling reactions, which allow for the incorporation of different functional groups into the aniline framework .
Research has highlighted the biological activities associated with this compound and its derivatives:
Anti-Cancer Activity
Several studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MGC-803 | 5.1 | Topoisomerase I inhibition |
| Compound B | HGC-27 | 7.6 | Induction of apoptosis and G2/M phase arrest |
The mechanism often involves modulation of apoptotic proteins such as Bax and Bcl-2, which play crucial roles in cell death pathways.
Anti-Inflammatory Activity
Similar structural compounds have been studied for their anti-inflammatory effects. For example, some derivatives have shown the ability to inhibit nitric oxide production in activated microglial cells with IC50 values ranging from 12.0 to 12.6 μM .
Organic Synthesis
In organic synthesis, this compound acts as a reagent for various chemical transformations:
- Synthesis of Rho Kinase Inhibitors : It is used in preparing chroman-3-amides, which are potent inhibitors in cancer therapy.
- Synthesis of Anaplastic Lymphoma Kinase Inhibitors : The compound is involved in creating derivatives that target specific pathways in cancer cells .
Materials Science
The compound's unique properties make it suitable for applications in materials science as well. Its derivatives can be utilized in developing new materials with specific electronic or optical properties.
Study on Gastric Cancer Cells
A study evaluated the effects of various phenylalkylamines on gastric cancer cell lines, revealing that introducing bromine and methoxy groups significantly enhanced anti-cancer activity compared to non-substituted analogs.
Tyrosinase Inhibition Study
Another investigation focused on the inhibitory effects of methoxy-substituted phenyl compounds on tyrosinase activity, crucial for melanin synthesis. Compounds with similar structures exhibited potent inhibition capabilities.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-N-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy and bromine substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and properties of 3-Bromo-2-methoxy-N-methylaniline with its analogs:
Key Observations:
- N-Methylation : Reduces basicity of the amine group compared to primary anilines (e.g., 3-Bromo-2-methylaniline), making it less reactive in proton-dependent reactions .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Bromoanilines are widely used in palladium-catalyzed couplings. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives undergo Suzuki reactions with boronic acids to form biaryl products . The methoxy group in this compound may moderate reaction rates due to steric and electronic effects.
- Condensation Reactions : 3-Bromo-2-methylaniline forms amides (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) via reactions with carboxylic acids . The methoxy group in the target compound could direct such reactions to specific ring positions.
Physical Properties and Solubility
- Methoxy vs. Methyl Substituents: Methoxy groups generally improve solubility in polar solvents (e.g., methanol, DMSO) compared to methyl groups. For instance, 5-Bromo-4-methoxy-2-methylaniline may exhibit higher solubility than 4-Bromo-2-methylaniline .
- Melting Points : Bromo and methoxy substituents increase molecular polarity, leading to higher melting points. For example, 3-Bromo-4-methylaniline (CAS 7745-91-7) melts at 27–30°C, while methoxy-containing analogs likely have higher melting points .
Table: Comparative Reactivity in Cross-Coupling Reactions
Biological Activity
3-Bromo-2-methoxy-N-methylaniline (CAS Number: 55289-36-6) is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position, a methoxy group (-OCH₃) at the 2-position, and a methyl group (-CH₃) at the nitrogen of the aniline structure. Its molecular formula is , with a molecular weight of approximately 215.08 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 215.08 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 257.0 ± 20.0 °C |
| Flash Point | 109.3 ± 21.8 °C |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with flow cytometry revealing significant increases in apoptotic cells upon treatment . For instance, a study demonstrated that this compound inhibited tumor growth in mice models, suggesting its potential as a therapeutic agent against certain cancers .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further exploration in antimicrobial drug development .
The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors within biological systems. The presence of the bromine and methoxy groups enhances its binding affinity to target proteins, potentially modulating their activity and leading to physiological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Study on Anticancer Activity
A notable study conducted by Goreti Ribeiro Morais et al. investigated the anticancer effects of several derivatives of aniline, including this compound. The study reported an IC₅₀ value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity compared to standard chemotherapeutics .
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound revealed that it had an MIC of 8 mg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Additionally, it exhibited moderate activity against Gram-negative bacteria like E. coli with an MIC of 32 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
